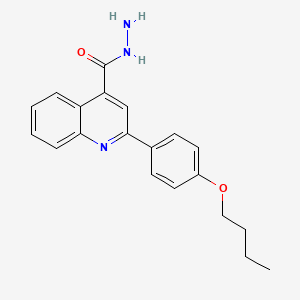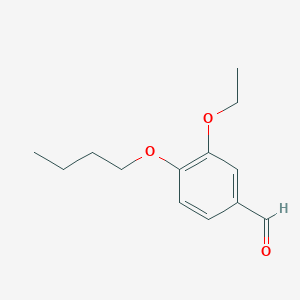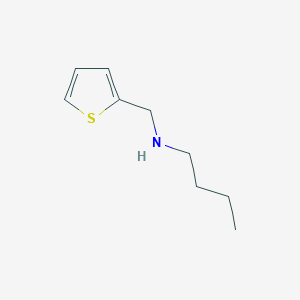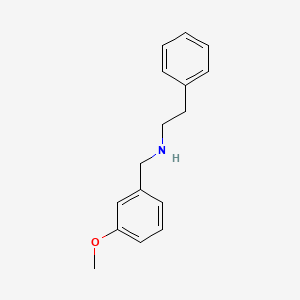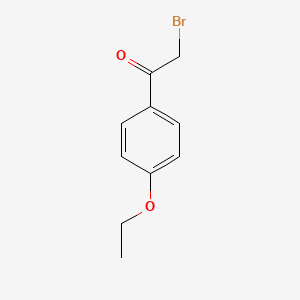
2-溴-1-(4-乙氧基苯基)乙酮
描述
2-Bromo-1-(4-ethoxyphenyl)ethanone is a chemical compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone can be achieved through various methods. One such method involves using 2-bromo-1-(4-ethoxyphenyl)ethanone as a starting raw material and subjecting it to hydrolysis, esterification, cyclization, and bromination to obtain the target product .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-ethoxyphenyl)ethanone can be represented by the InChI code: 1S/C10H11BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 .Physical And Chemical Properties Analysis
2-Bromo-1-(4-ethoxyphenyl)ethanone is a powder . The compound has a molecular weight of 243.1 .科学研究应用
医药中间体的合成
2-溴-1-(4-乙氧基苯基)乙酮: 作为多种医药中间体合成的起始原料。其因溴原子的反应性,使其成为制备更复杂分子的一种宝贵前体。 例如,它可以经过水解、酯化、环化和溴化反应生成2-溴-4-(4-乙氧基苯基)恶唑,这是一种重要的医药化学中间体 .
有机合成催化剂
该化合物可作为有机合成过程中的催化剂。 它已被用于异喹啉催化的2-溴-1-芳基-1-乙酮与二烷基肼基甲酸酯的加成反应,从而高效合成三烷基2-[(1E)-N-(烷氧羰基)-2-芳基-2-氧代乙烷腙基]肼-1,1,2-三羧酸酯,该化合物在药物领域具有潜在应用 .
安全和危害
生化分析
Biochemical Properties
2-Bromo-1-(4-ethoxyphenyl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 2-Bromo-1-(4-ethoxyphenyl)ethanone and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular function . Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially influencing the redox state of cells.
Cellular Effects
The effects of 2-Bromo-1-(4-ethoxyphenyl)ethanone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. For instance, 2-Bromo-1-(4-ethoxyphenyl)ethanone can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it can modulate gene expression by affecting transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, 2-Bromo-1-(4-ethoxyphenyl)ethanone exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition or activation. For example, 2-Bromo-1-(4-ethoxyphenyl)ethanone can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmitter breakdown . This inhibition results from the covalent binding of the compound to the enzyme’s active site, preventing substrate access. Additionally, 2-Bromo-1-(4-ethoxyphenyl)ethanone can alter gene expression by interacting with DNA-binding proteins, thereby influencing transcriptional regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-1-(4-ethoxyphenyl)ethanone in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions but can undergo degradation over time, particularly when exposed to light and heat . Long-term studies have shown that 2-Bromo-1-(4-ethoxyphenyl)ethanone can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(4-ethoxyphenyl)ethanone vary with different dosages in animal models. At low doses, this compound can induce mild biochemical changes without causing significant toxicity . At higher doses, 2-Bromo-1-(4-ethoxyphenyl)ethanone can lead to adverse effects such as hepatotoxicity and neurotoxicity. These toxic effects are often dose-dependent and can result from the accumulation of reactive intermediates formed during the compound’s metabolism.
Metabolic Pathways
2-Bromo-1-(4-ethoxyphenyl)ethanone is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of various metabolites, some of which may be reactive and capable of interacting with cellular macromolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, potentially disrupting normal cellular function.
Transport and Distribution
The transport and distribution of 2-Bromo-1-(4-ethoxyphenyl)ethanone within cells and tissues are influenced by its physicochemical properties . This compound can be transported across cell membranes via passive diffusion and may also interact with specific transporters and binding proteins. Once inside the cell, 2-Bromo-1-(4-ethoxyphenyl)ethanone can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Bromo-1-(4-ethoxyphenyl)ethanone is critical for its activity and function . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, 2-Bromo-1-(4-ethoxyphenyl)ethanone may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the mitochondria can affect mitochondrial function and energy metabolism.
属性
IUPAC Name |
2-bromo-1-(4-ethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMIEHFULCHDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366571 | |
| Record name | 2-bromo-1-(4-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51012-63-6 | |
| Record name | 2-Bromo-1-(4-ethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-1-(4-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

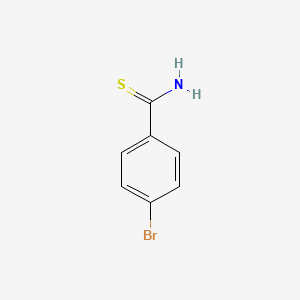

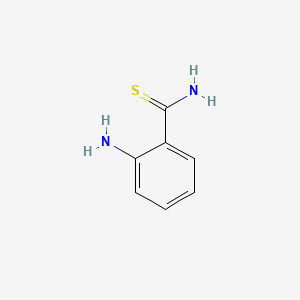
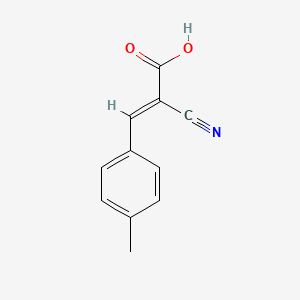

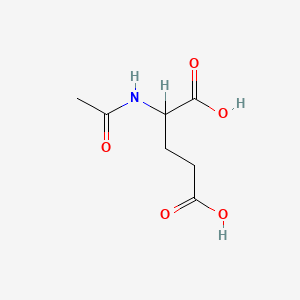
![Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-](/img/structure/B1270970.png)


